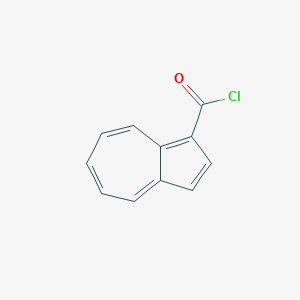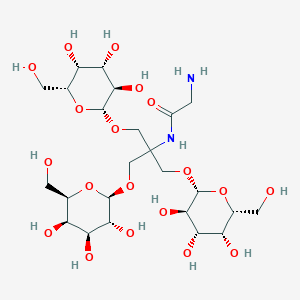
Trisgalactosylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisgalactosylglycine (TGG) is a glycosaminoglycan (GAG) molecule that is composed of three galactose molecules and one glycine molecule. It is a naturally occurring compound found in the extracellular matrix of various tissues, including cartilage, bone, and skin. TGG has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases and conditions.
作用機序
The mechanism of action of Trisgalactosylglycine is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of various enzymes involved in inflammation and angiogenesis, including matrix metalloproteinases and vascular endothelial growth factor. Trisgalactosylglycine has also been shown to modulate the activity of various signaling pathways involved in cell growth and differentiation, including the Wnt and BMP pathways.
生化学的および生理学的効果
Trisgalactosylglycine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of various enzymes involved in inflammation and angiogenesis, including matrix metalloproteinases and vascular endothelial growth factor. Trisgalactosylglycine has also been shown to modulate the activity of various signaling pathways involved in cell growth and differentiation, including the Wnt and BMP pathways. Trisgalactosylglycine has been shown to have a protective effect on cartilage and bone tissue, making it a potential treatment for osteoarthritis and other degenerative joint diseases.
実験室実験の利点と制限
One advantage of using Trisgalactosylglycine in lab experiments is that it is a naturally occurring compound found in the extracellular matrix of various tissues, making it a physiologically relevant molecule to study. Another advantage is that it has been shown to have a variety of biological activities, making it a versatile tool for studying various cellular processes. One limitation of using Trisgalactosylglycine in lab experiments is that it can be difficult to synthesize and purify, making it a relatively expensive reagent to use.
将来の方向性
There are many potential future directions for research on Trisgalactosylglycine. One area of interest is the development of Trisgalactosylglycine-based therapies for cancer and other inflammatory diseases. Another area of interest is the role of Trisgalactosylglycine in cartilage and bone tissue homeostasis, and its potential as a treatment for osteoarthritis and other degenerative joint diseases. Further research is also needed to fully understand the mechanism of action of Trisgalactosylglycine and its interactions with other molecules in the extracellular matrix.
合成法
The synthesis of Trisgalactosylglycine involves the enzymatic transfer of galactose molecules onto a glycine backbone. This process is mediated by the enzyme galactosyltransferase, which catalyzes the transfer of galactose from a donor molecule to the glycine backbone. The resulting Trisgalactosylglycine molecule is then further modified by other enzymes to produce various forms of the molecule with different biological activities.
科学的研究の応用
Trisgalactosylglycine has been studied extensively for its potential therapeutic applications in a variety of diseases and conditions. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases. Trisgalactosylglycine has also been shown to have a protective effect on cartilage and bone tissue, making it a potential treatment for osteoarthritis and other degenerative joint diseases.
特性
CAS番号 |
117973-59-8 |
|---|---|
製品名 |
Trisgalactosylglycine |
分子式 |
C24H44N2O19 |
分子量 |
664.6 g/mol |
IUPAC名 |
2-amino-N-[1,3-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C24H44N2O19/c25-1-11(30)26-24(5-40-21-18(37)15(34)12(31)8(2-27)43-21,6-41-22-19(38)16(35)13(32)9(3-28)44-22)7-42-23-20(39)17(36)14(33)10(4-29)45-23/h8-10,12-23,27-29,31-39H,1-7,25H2,(H,26,30)/t8-,9-,10-,12+,13+,14+,15+,16+,17+,18-,19-,20-,21-,22-,23-/m1/s1 |
InChIキー |
HYXJROLSZPZXNA-MWCFOFQQSA-N |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCC(CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)(CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)CN)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OCC(COC2C(C(C(C(O2)CO)O)O)O)(COC3C(C(C(C(O3)CO)O)O)O)NC(=O)CN)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OCC(COC2C(C(C(C(O2)CO)O)O)O)(COC3C(C(C(C(O3)CO)O)O)O)NC(=O)CN)O)O)O)O |
その他のCAS番号 |
117973-59-8 |
同義語 |
N-tris(galactopyranosyloxymethyl)glycine methylamide trisgalactosylglycine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



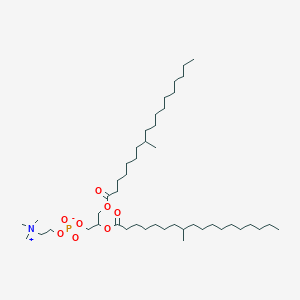
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)
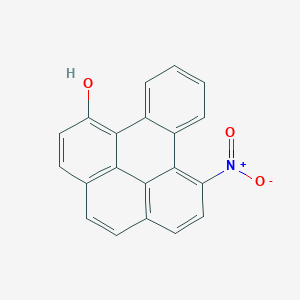
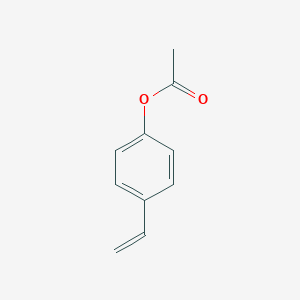

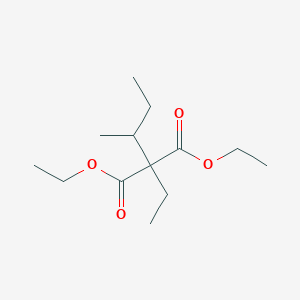


![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)
![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)


